Thieno[3,2-D]pyrimidin-2-amine - 1027729-09-4

Thieno[3,2-D]pyrimidin-2-amine

Catalog Number: EVT-414870
CAS Number: 1027729-09-4
Molecular Formula: C6H5N3S
Molecular Weight: 151.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic strategies have been employed for the preparation of Thieno[3,2-d]pyrimidin-4-amine derivatives. Common methods include:* Microwave-Assisted Synthesis: This approach offers advantages such as reduced reaction times and improved yields. [, ]* Dimroth Rearrangement: This reaction involves the rearrangement of a suitable starting material to yield the desired thieno[3,2-d]pyrimidin-4-amine. [, ]* Sequential SNAr and Suzuki Reactions: This method utilizes a stepwise approach, involving an initial aromatic nucleophilic substitution (SNAr) followed by a Suzuki coupling reaction. []* Multistep Synthesis from Thiophene Precursors: This involves the construction of the thieno[3,2-d]pyrimidine ring system starting from readily available thiophene derivatives. [, , ]* Cyclization Reactions: These reactions involve the formation of the thieno[3,2-d]pyrimidine ring system through the intramolecular cyclization of appropriate precursors. [, , , ]

Molecular Structure Analysis

The molecular structure of Thieno[3,2-d]pyrimidin-4-amine derivatives has been extensively studied using various techniques, including:* X-ray crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and intermolecular interactions. [, ]* Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the connectivity of atoms within the molecule and the electronic environment of individual atoms. [, , ]* Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the molecule. [, , ]* Mass spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule. [, , ]* Computational Modeling: Molecular docking studies have been employed to understand the binding interactions of thieno[3,2-d]pyrimidin-4-amine derivatives with their biological targets. [, , ]

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amine derivatives can undergo various chemical reactions, including:* N-Alkylation: The amine group at the 4-position can be alkylated with various alkylating agents to introduce different substituents. [, ]* N-Acylation: The amine group can also be acylated with acylating agents to introduce acyl groups. []* Substitution Reactions: Depending on the substituents present on the thieno[3,2-d]pyrimidine ring, various substitution reactions can be carried out. []

Applications
  • Antibacterial Agents: These compounds have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. [, , , , ]
  • Anticancer Agents: These compounds have exhibited promising anticancer activity against various cancer cell lines, including leukemia, central nervous system cancer, and non-small cell lung cancer. [, , , , ]
  • Anti-inflammatory Agents: These compounds have shown potential as anti-inflammatory agents by inhibiting PDE7. [, , ]
  • Anti-HBV Agents: Some derivatives have demonstrated activity against the hepatitis B virus (HBV). []
  • Treatment of Alzheimer’s disease: Derivatives have been investigated for their ability to inhibit GSK-3β, a potential therapeutic target for Alzheimer’s disease. []
  • Treatment of Type 2 Diabetes: Derivatives have been identified as potent inhibitors of DPPIV, a target for the treatment of type 2 diabetes. []

N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (Compound 19)

    Compound Description: This compound displayed potent cytochrome bd oxidase (Cyt-bd) inhibition in Mycobacterium tuberculosis, serving as a promising chemical probe for studying Cyt-bd function. It exhibited ATP IC50 values ranging from 6 to 18 μM across different Mycobacterium strains in the presence of the cytochrome bcc : aa 3 inhibitor Q203. []

    Compound Description: These derivatives demonstrated antiproliferative activity against HT-29 and Caco-2 human colorectal cancer cell lines, exhibiting similar inhibitory effects as MPC-6827 at concentrations of 5 and 10 µM. []

    Relevance: These compounds, particularly 4a and 4c, are structurally related to Thieno[3,2-D]pyrimidin-2-amine through their shared thieno[3,2-d]pyrimidin-4-amine core. The presence of a 2-methyl group and varying fused aromatic rings (benzo-, pyrido-, or pyrazino-) at the 5,6-positions introduces structural diversity while maintaining the core scaffold. []

N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine

    Compound Description: Designed as an inhibitor of CLK1 and DYRK1A kinases, this compound's complete crystal structure provided insights into its potential biological mechanism of action. []

    Relevance: This compound shares the thieno[3,2-d]pyrimidin-4-amine core with Thieno[3,2-D]pyrimidin-2-amine. The key difference lies in the fused pyrido ring at the 5,6-positions and the 3,4-dimethoxyphenyl substitution on the amine at the 4-position, contrasting with the unsubstituted 2-amino group in the target compound. []

N-Benzylthieno[3,2-d]pyrimidin-4-amine

    Compound Description: This compound's crystal structure, revealing two independent molecules in the asymmetric unit, provided valuable data for understanding its solid-state characteristics and potential intermolecular interactions. []

    Relevance: This compound exhibits a close structural resemblance to Thieno[3,2-D]pyrimidin-2-amine, sharing the thieno[3,2-d]pyrimidin-4-amine core structure. The primary distinction arises from the benzyl group substitution on the amine at the 4-position, compared to the 2-amino group in the target compound. []

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (Compound 3)

    Compound Description: This hybrid compound, synthesized via a Vilsmeier-Haack reaction, demonstrated promising biological activity. []

4-chlorothieno[3,2-d]pyrimidine

    Compound Description: This compound acts as a versatile building block in synthesizing various thieno[3,2-d]pyrimidine derivatives. []

    Relevance: 4-chlorothieno[3,2-d]pyrimidine serves as a direct precursor to Thieno[3,2-D]pyrimidin-2-amine. It can be converted to the target compound through a nucleophilic aromatic substitution reaction with ammonia. []

Pictilisib (GDC-0941)

    Compound Description: A phosphatidylinositol 3-kinase (PI3K) inhibitor, Pictilisib exhibited varying brain and tumor distribution in different glioblastoma models. Its limited penetration into certain tumor types highlights the importance of considering drug distribution in cancer treatment. [, ]

    Relevance: Pictilisib contains a thieno[3,2-d]pyrimidine core within its complex structure, showcasing the relevance of this scaffold in developing therapeutic agents. Although structurally distinct from Thieno[3,2-D]pyrimidin-2-amine due to numerous substitutions and a morpholine ring fused at positions 4 and 5, the shared core emphasizes the therapeutic potential of this chemical class. [, ]

GNE-317

    Compound Description: Another PI3K inhibitor, GNE-317, demonstrated superior brain penetration and more uniform tumor distribution compared to Pictilisib in glioblastoma models, emphasizing its potential as a central nervous system-penetrant therapeutic. [, ]

    Relevance: Similar to Pictilisib, GNE-317 contains a thieno[3,2-d]pyrimidine core, albeit with distinct substitutions and a morpholine ring fused at positions 4 and 5. Despite structural differences from Thieno[3,2-D]pyrimidin-2-amine, its inclusion highlights the therapeutic relevance of thieno[3,2-d]pyrimidine-based compounds. [, ]

2,2′‐Disubstituted‐3,3′‐(1,4‐phenylene)bis‐thienopyrimidin‐4‐ones

    Compound Description: These bis-thienopyrimidinone derivatives, synthesized via tandem aza-Wittig reactions, offer a distinct structural class within the thienopyrimidine family. []

    Relevance: Although not directly analogous to Thieno[3,2-D]pyrimidin-2-amine, these compounds highlight the diverse synthetic possibilities and structural variations achievable within the thieno[3,2-d]pyrimidin-4-one scaffold. They underscore the potential for creating structurally diverse libraries based on this core for exploring various biological targets. []

    Compound Description: These compounds represent initial hits and optimized leads, respectively, in a study targeting Clostridium difficile inhibitors. Compound 6a, with its improved potency and favorable pharmacological properties, highlights the potential of thieno[3,2-d]pyrimidin-4(3H)-ones as antibacterial agents. []

    Relevance: While 2-methyl-8-nitroquinazolin-4(3H)-one belongs to the quinazolinone class, its optimization led to 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one, which shares the core thieno[3,2-d]pyrimidine structure with Thieno[3,2-D]pyrimidin-2-amine. This connection, despite differences in oxidation states and substitutions, emphasizes the exploration of similar chemical spaces for discovering new antibacterials. []

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

    Compound Description: This amuvatinib derivative exhibited selective toxicity towards glucose-starved tumor cells, potentially by inhibiting mitochondrial membrane potential, making it a promising lead for anticancer therapies targeting metabolic vulnerabilities. []

    Relevance: Compound 6 shares the thieno[3,2-d]pyrimidine core with Thieno[3,2-D]pyrimidin-2-amine but differs significantly in its substitution pattern. It features a piperazine-1-carboxamide moiety linked to the 4-position, contrasting with the unsubstituted 2-amino group in the target compound. This highlights the versatility of the thieno[3,2-d]pyrimidine scaffold in accommodating diverse substituents for exploring various biological activities. []

3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones

    Compound Description: This class of compounds demonstrated potent and selective inhibition against the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. They exhibited promising antiproliferative activity in various cancer cell lines and favorable pharmacokinetic properties, making them attractive candidates for further development as anticancer agents. []

    Relevance: These compounds share the core thieno[3,2-d]pyrimidin-4-one scaffold with Thieno[3,2-D]pyrimidin-2-amine. Although structural modifications such as the fused benzene ring and various substitutions at different positions differentiate them from the target compound, their development highlights the importance of exploring and modifying this core structure for discovering new therapeutic agents. []

1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas

    Compound Description: This novel series of compounds exhibited good VEGFR-2 tyrosine kinase inhibitory activity, making them promising candidates for further investigation as potential anti-angiogenic agents. []

    Relevance: These compounds share the thieno[3,2-d]pyrimidine core with Thieno[3,2-D]pyrimidin-2-amine. The connection is through an oxygen atom at the 4-position of the thienopyrimidine, linking it to a [4-(3-arylureido)phenyl] moiety. Despite this structural difference from the target compound, the presence of the shared core highlights its potential as a starting point for designing new inhibitors targeting various biological pathways. []

14. 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives* Compound Description: This class of compounds represents a novel series of potent and selective phosphodiesterase 7 (PDE7) inhibitors, which are considered potential therapeutic agents for various diseases, including inflammatory disorders. []

  • Relevance: These compounds share the thieno[3,2-d]pyrimidin-4(3H)-one core with Thieno[3,2-D]pyrimidin-2-amine, emphasizing the importance of this scaffold in medicinal chemistry. The key structural distinction lies in the substitution at the 2-position, where a cyclopentylamino group is present instead of the 2-amino group in the target compound. This modification highlights the impact of substituent changes on the biological activity and selectivity profile of these compounds. []

15. 6-(4-chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one-based melanin-concentrating hormone receptor 1 antagonist* Compound Description: This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), which plays a crucial role in energy homeostasis. Its discovery and further development led to the identification of novel chemotypes as potential anti-obesity agents. []

  • Relevance: While this compound shares the thieno[3,2-d]pyrimidin-4(3H)-one core with Thieno[3,2-D]pyrimidin-2-amine, it is structurally distinct due to the presence of a 6-(4-chlorophenyl) group and a variety of 3-position substitutions. This study highlights the versatility of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold as a template for developing compounds with diverse biological activities by introducing different substituents. []

Properties

CAS Number

1027729-09-4

Product Name

Thieno[3,2-D]pyrimidin-2-amine

IUPAC Name

thieno[3,2-d]pyrimidin-2-amine

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C6H5N3S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H,(H2,7,8,9)

InChI Key

ZASCXWTVGGZQIZ-UHFFFAOYSA-N

SMILES

C1=CSC2=CN=C(N=C21)N

Canonical SMILES

C1=CSC2=CN=C(N=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.